molecular formula C5H13NO2S B1524065 (1-Methanesulfonylpropan-2-yl)(methyl)amine CAS No. 1248451-56-0

(1-Methanesulfonylpropan-2-yl)(methyl)amine

Cat. No. B1524065
M. Wt: 151.23 g/mol
InChI Key: CLOKUBNHFJZPQC-UHFFFAOYSA-N
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Description

Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are a major class of organic compounds and are used in a variety of applications, including in the production of pharmaceuticals, dyes, and polymers .


Synthesis Analysis

Amines can be synthesized through a variety of methods, including the reaction of ammonia with alkyl halides, the reduction of nitriles and amides, and the Gabriel synthesis .


Molecular Structure Analysis

The molecular structure of amines is based on the nitrogen atom, which has a lone pair of electrons. This makes amines both basic and nucleophilic .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides and imines .


Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds. They are also polar, so they have higher solubility in water compared to hydrocarbons .

Scientific Research Applications

Amino Group Reactions and Sulfhydryl Reagent Use

Research indicates that compounds similar to “(1-Methanesulfonylpropan-2-yl)(methyl)amine” are involved in amino group reactions, notably when acting as sulfhydryl reagents. For instance, methyl methanesulfonothioate (MMTS) reacts with amino groups, suggesting the potential for these compounds to participate in biochemical modifications or interactions with proteins (Kluger & Tsui, 1980).

Atmospheric Chemistry and New Particle Formation

In atmospheric chemistry, the interaction between methanesulfonic acid (MSA) and amines, including compounds similar to “(1-Methanesulfonylpropan-2-yl)(methyl)amine,” has been studied for its role in new particle formation (NPF). This process is crucial for understanding cloud formation and climate effects. Studies show that amines significantly enhance MSA-driven NPF, highlighting the relevance of such compounds in atmospheric processes (Shen et al., 2019).

Synthesis and Chemical Reactions

Compounds related to “(1-Methanesulfonylpropan-2-yl)(methyl)amine” are used in the synthesis of chiral nonracemic compounds, demonstrating their utility in creating stereochemically complex molecules. Such synthetic applications are vital for developing pharmaceuticals and other specialized chemicals (Uenishi et al., 2004).

Environmental and Biodegradation Studies

Environmental studies have explored the biodegradation and transformation of similar compounds under various conditions. For example, research on bensulfuron methyl (BSM) under methanogenic conditions revealed insights into the environmental fate of sulfonylurea herbicides, implicating the potential roles of compounds like “(1-Methanesulfonylpropan-2-yl)(methyl)amine” in environmental biogeochemical cycles (Zhu et al., 2018).

Potassium Channel Blocking and Antiarrhythmic Potential

In the pharmaceutical domain, derivatives of “(1-Methanesulfonylpropan-2-yl)(methyl)amine” have been investigated for their potential as potassium channel blockers, which could have implications for developing new antiarrhythmic medications (Connors et al., 1991).

Safety And Hazards

The safety and hazards of amines depend on their specific structure. Some amines are safe to handle, while others can be toxic or carcinogenic. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions of amine research could involve the development of new synthetic methods, the discovery of new reactions, and the design of new amine-based drugs .

properties

IUPAC Name

N-methyl-1-methylsulfonylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(6-2)4-9(3,7)8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOKUBNHFJZPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methanesulfonylpropan-2-yl)(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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